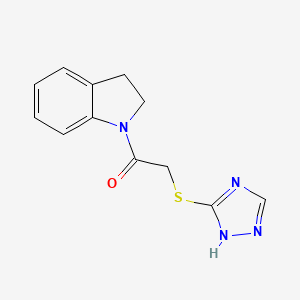
2H-Chromene-3-carboxamide, 6-bromo-2-oxo-N-(furan-2-yl)methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Chromene-3-carboxamide, 6-bromo-2-oxo-N-(furan-2-yl)methyl- is a useful research compound. Its molecular formula is C15H10BrNO4 and its molecular weight is 348.15 g/mol. The purity is usually 95%.
The exact mass of the compound 6-bromo-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide is 346.97932 g/mol and the complexity rating of the compound is 465. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2H-Chromene-3-carboxamide, 6-bromo-2-oxo-N-(furan-2-yl)methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Chromene-3-carboxamide, 6-bromo-2-oxo-N-(furan-2-yl)methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
G Protein-Coupled Receptor GPR35 Studies
- Radioligand Development : A related compound, 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, was developed as a radioligand for studying GPR35, a G protein-coupled receptor. This involved tritium-labeling and was effective in binding assays, offering insights into the receptor's affinity and function (Thimm et al., 2013).
- GPR35 Agonists : Another study focused on developing potent and selective agonists for GPR35 using amidochromen-4-one-2-carboxylates, which includes compounds structurally similar to 6-bromo-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide. These compounds are potential tools for exploring GPR35's physiological roles and as drug targets (Funke et al., 2013).
Synthesis and Structural Analysis
- Eco-Friendly Synthesis Approach : A green chemistry approach was used to synthesize a series of 2-imino-2H-chromene-3-carboxamides, including compounds closely related to the target compound. This demonstrates an environmentally friendly method for creating these compounds (Proença & Costa, 2008).
- Crystal Structure Analysis : The crystal structures of similar N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides were analyzed, offering insights into the molecular structure and potential applications of similar compounds (Gomes et al., 2015).
Biomedical Applications
- Antibacterial and Antifungal Properties : Some coumarin derivatives, including 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide, were synthesized and evaluated for their antibacterial and antifungal properties, highlighting the potential biomedical applications of such compounds (Ramaganesh et al., 2010).
Chemical Reactions and Synthesis
Cyclization Reactions : Research on the cyclization of 2-amino-6-bromo-4-oxochromene-3-carboxamide with various reactants led to the creation of novel compounds, illustrating the versatile chemical reactivity of related structures (Bevan et al., 1986).
Fluorescent Probe Development : A nitro-3-carboxamide coumarin derivative was developed as a fluorescent probe for selective detection of Cu(II) ions in aqueous solution, showcasing the utility of such compounds in chemical sensing (Bekhradnia et al., 2016).
Synthesis of Antimicrobial Agents : The synthesis of new chromeno[3,4‐c]pyrrole‐3,4‐dione-based N‐heterocycles, including 2-oxo-2H-chromene-3-carboxamide derivatives, demonstrated significant antimicrobial activity, underscoring the potential of these compounds in medical applications (Azab et al., 2017).
Polymer Synthesis : Studies on the synthesis and properties of novel poly(coumarin-amide)s, which incorporate structures akin to 6-bromo-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide, highlight their potential in materials science, particularly in creating photosensitive polymers (Nechifor, 2009).
Propriétés
IUPAC Name |
6-bromo-N-(furan-2-ylmethyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO4/c16-10-3-4-13-9(6-10)7-12(15(19)21-13)14(18)17-8-11-2-1-5-20-11/h1-7H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDFRNIMJUNCIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-(5-methylthiophen-2-yl)-2-oxoethyl]sulfanyl-N-phenylacetamide](/img/structure/B5526758.png)
![2-methyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5526764.png)
![1-[(3-NITROPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE](/img/structure/B5526771.png)
![{2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-2-oxoethyl}methyl(3-pyridinylmethyl)amine dihydrochloride](/img/structure/B5526777.png)

![6-(methylthio)-2-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5526789.png)
![3-(4-methoxyphenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5526800.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5526803.png)
![(3R*,4S*)-3,4-dimethyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]piperidin-4-ol](/img/structure/B5526810.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2-fluorobenzenesulfonamide](/img/structure/B5526827.png)

![[(2,3-Dimethylphenyl)sulfamoyl]dimethylamine](/img/structure/B5526833.png)
![8-(9H-carbazol-3-ylacetyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5526839.png)
![{4-[(2-cyclopropyl-1H-benzimidazol-1-yl)acetyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5526842.png)
